N-(3-Diethylaminopropyl)-2,2-diphenylacetamide
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Overview
Description
Arpenal is a ganglionic blocking agent which may be useful in the treatment of bronchial asthma.
Scientific Research Applications
Herbicide Metabolism and Phytotoxicity
Research has shown that diphenamid, a related compound to N-(3-Diethylaminopropyl)-2,2-diphenylacetamide, is metabolized by soil fungi into more toxic metabolites, affecting the growth of plants like tomato and barnyard-grass seedlings. This highlights its significance in agricultural contexts for controlling weed growth (Kesner & Ries, 1967).
Impact on Plant Growth and Development
Diphenamid inhibits adventitious roots in plants like sorghum and corn, affecting their growth. This indicates its potential impact on plant development and its role in the study of plant physiology (Nishimoto & Warren, 1971).
Phytotoxicity of Analogs
Studies have compared the phytotoxicity of diphenamid and its analogs, including N-methyl-2,2-diphenylacetamide and 2,2-diphenylacetamide, on various plants. Such research is crucial for understanding the differential impacts of chemical compounds on plant life (Gentner, 1969).
Metabolism in Plants and Animals
The metabolism of diphenamid in plants and animals like rats has been extensively studied. This research is critical for understanding the environmental impact and safety of such compounds (McMahon & Sullivan, 1965).
Uptake, Translocation, and Effects in Plants
Research on how plants uptake and translocate diphenamid reveals its herbicidal effects, contributing to our understanding of how chemicals affect plant physiology and development (Deli & Warren, 1970).
Environmental Influence on Herbicide Activity
Studies have shown that environmental factors like humidity and light intensity can significantly influence the activity of diphenamid, impacting its effectiveness as a herbicide (Lynch & Sweet, 1971).
Metabolism in Soybean Cell Suspensions
The metabolism of diphenamid in soybean cell suspensions has been studied to understand the fate of this herbicide in agricultural settings (Davis et al., 1978).
Translocation and Degradation in Plants
Investigations into the translocation and degradation of diphenamid in various plant species provide insights into the plant-chemical interactions and potential environmental impacts (Bingham & Shaver, 1971).
HDAC Inhibitors for Cancer Research
N-hydroxy-2,2-diphenylacetamide, a derivative of diphenamid, has been identified as a selective HDAC class IIa inhibitor, showing promise in cancer research (Tessier et al., 2009).
Antimicrobial Activity
Derivatives of diphenylamine, related to diphenamid, have been synthesized and shown to exhibit significant antimicrobial and antifungal activities. Such research is valuable in the development of new antimicrobial agents (Kumar & Mishra, 2015).
properties
CAS RN |
298-60-2 |
---|---|
Product Name |
N-(3-Diethylaminopropyl)-2,2-diphenylacetamide |
Molecular Formula |
C21H28N2O |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
N-[3-(diethylamino)propyl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C21H28N2O/c1-3-23(4-2)17-11-16-22-21(24)20(18-12-7-5-8-13-18)19-14-9-6-10-15-19/h5-10,12-15,20H,3-4,11,16-17H2,1-2H3,(H,22,24) |
InChI Key |
KYNMLOIKAXXFMV-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Canonical SMILES |
CCN(CC)CCCNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
arpenal N-(3-diethylaminopropyl)-2,2-diphenylacetamide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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